molecular formula C26H24ClN3O B11420592 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11420592
M. Wt: 429.9 g/mol
InChI Key: LUCCIALKDZIMRP-UHFFFAOYSA-N
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Description

4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both benzodiazole and chlorophenyl groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with different properties .

Scientific Research Applications

4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its unique properties may lead to the development of new therapeutic agents for various diseases.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE apart is the combination of its structural motifs, which may confer unique chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O/c1-17-10-18(2)12-22(11-17)29-16-20(14-25(29)31)26-28-23-8-3-4-9-24(23)30(26)15-19-6-5-7-21(27)13-19/h3-13,20H,14-16H2,1-2H3

InChI Key

LUCCIALKDZIMRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl)C

Origin of Product

United States

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